2-Methylthiophene-3-carboxylic acid
Overview
Description
2-Methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
2-Methylthiophene-3-carboxylic acid is an organic compound Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of effects exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methylthiophene-3-carboxylic acid involves the halogen-magnesium exchange reaction. This process starts with 2-methylthiophene, which is converted into 3-bromo-2-methylthiophene. The brominated compound then undergoes a Grignard reaction with carbon dioxide to form the carboxylic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using the same halogen-magnesium exchange reaction. The process is optimized to avoid the use of strong bases like n-butyllithium and to operate under non-cryogenic conditions, making it safer and more efficient .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst is a common method.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Methylthiophene
- 3-Methylthiophene
Uniqueness
2-Methylthiophene-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
2-methylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZOPBSZDIBXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405016 | |
Record name | 2-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-78-1 | |
Record name | 2-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLTHIOPHENE-3-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route used for (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-Methylthiophene-3-carboxylic acid?
A1: The research presents a novel synthetic route for (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-Methylthiophene-3-carboxylic acid using asymmetric transfer hydrogenation. [] This method, employing an iridium (III)-prolinamide complex, offers a more efficient and practical approach compared to previous methods. [] Although the initial reaction yields a moderate enantiomeric excess (ee), further purification via recrystallization provides the desired compound in excellent enantiopurity, suitable for practical applications. []
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